(5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(4-BROMOPHENYL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a diazinane trione core. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-BROMOPHENYL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Diazinane Trione Formation: The diazinane trione core can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the indole moiety with the bromophenyl diazinane trione under specific conditions, such as using a base or catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-BROMOPHENYL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Oxidized derivatives of the indole or diazinane trione moieties.
Reduction Products: Reduced forms of the compound, potentially affecting the bromophenyl or indole groups.
Substitution Products: New compounds formed by replacing the bromine atom with other functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst or ligand in various chemical reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemical Studies: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential candidate for drug development due to its unique structure and biological activity.
Diagnostic Tools: May be used in the development of diagnostic agents or probes.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals or pesticides.
Mechanism of Action
The mechanism of action of (5E)-1-(4-BROMOPHENYL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological pathways.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Affecting signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-CHLOROPHENYL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- (5E)-1-(4-FLUOROPHENYL)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
- Bromine Substitution : The presence of a bromine atom in the phenyl ring may impart unique reactivity and biological activity compared to other halogen-substituted analogs.
- Indole Moiety : The indole group is known for its biological significance, potentially enhancing the compound’s pharmacological properties.
Properties
Molecular Formula |
C21H16BrN3O3 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(1-ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H16BrN3O3/c1-2-24-12-13(16-5-3-4-6-18(16)24)11-17-19(26)23-21(28)25(20(17)27)15-9-7-14(22)8-10-15/h3-12H,2H2,1H3,(H,23,26,28)/b17-11+ |
InChI Key |
MGPKIZIOCYHJDC-GZTJUZNOSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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